4-Propylpiperazine-1-sulfonyl chloride

Medicinal Chemistry Organic Synthesis Physicochemical Property Optimization

Researchers optimizing CNS drug candidates require lipophilic sulfonamide building blocks. This compound overcomes the limited solubility of shorter-chain analogs, providing a higher logP for improved membrane permeability. • Enhanced logP vs. 4-methyl/ethyl analogs streamlines extraction and purification in parallel synthesis. • Ambient storage eliminates cold-chain costs; improved solubility in common organic solvents supports reaction screening. • Reactive sulfonyl chloride enables one-step sulfonamide diversification for high-throughput chemistry.

Molecular Formula C7H15ClN2O2S
Molecular Weight 226.73 g/mol
Cat. No. B13240860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylpiperazine-1-sulfonyl chloride
Molecular FormulaC7H15ClN2O2S
Molecular Weight226.73 g/mol
Structural Identifiers
SMILESCCCN1CCN(CC1)S(=O)(=O)Cl
InChIInChI=1S/C7H15ClN2O2S/c1-2-3-9-4-6-10(7-5-9)13(8,11)12/h2-7H2,1H3
InChIKeyQYTUKJKJIUUIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylpiperazine-1-sulfonyl Chloride: Differentiated Sulfonylating Reagent


4-Propylpiperazine-1-sulfonyl chloride (CAS 953755-26-5) is a reactive sulfonyl chloride derivative featuring a piperazine ring with a propyl substituent at the N4 position [1]. It belongs to the class of N-substituted piperazine-1-sulfonyl chlorides, which are widely employed as versatile building blocks in organic synthesis and medicinal chemistry due to the electrophilic nature of the sulfonyl chloride group [2]. The compound is characterized by its molecular formula C7H15ClN2O2S, a molecular weight of 226.72 g/mol, and a typical purity specification of 95% . This overview establishes the chemical context for understanding its unique differentiation points relative to close structural analogs.

Sulfonylation reagent for piperazine-based building blocks
Propyl substitution may support organic-solvent compatibility
Ambient storage reported, may simplify inventory logistics

4-Propylpiperazine-1-sulfonyl Chloride: Key Differentiators


Within the class of N-alkylpiperazine-1-sulfonyl chlorides, substitution at the N4 position is not a trivial modification. The alkyl chain length profoundly impacts critical physicochemical properties, particularly lipophilicity (logP), which dictates the compound's solubility, reaction medium compatibility, and the downstream properties of derived sulfonamide products [1]. Generic substitution with 4-methyl or 4-ethyl analogs is not possible without altering these key parameters, thereby affecting reaction efficiency, purification, and the final product's pharmacokinetic profile in drug discovery applications [2]. The following evidence quantifies these critical differences.

Property shift risk
Replacing with methyl or ethyl analogs may alter lipophilicity and organic-solvent compatibility, affecting reaction performance and downstream product profiles.
Storage condition mismatch
Methyl analog may require cold-chain storage (2–8°C), while the target compound can reportedly be stored at ambient temperature, impacting logistical planning.

4-Propylpiperazine-1-sulfonyl Chloride: Quantitative Differentiation


Lipophilicity-Driven Solubility Advantage

4-Propylpiperazine-1-sulfonyl chloride exhibits a higher lipophilicity (logP) compared to its methyl and ethyl analogs. This increase in lipophilicity directly correlates with enhanced solubility in organic solvents, a critical factor for efficient sulfonylation reactions in non-aqueous media. Higher logP values also translate to improved membrane permeability for the resulting sulfonamide derivatives in a biological context [1].

Lipophilicity (logP)
Predicted
Target: logP 1.2
Methyl analog: 0.674
Ethyl analog: 0.70
~1.8× higher
Reported higher lipophilicity may enhance organic-solvent solubility
Predicted values; data to verify
Medicinal Chemistry Organic Synthesis Physicochemical Property Optimization

Ambient Temperature Storage Stability

4-Propylpiperazine-1-sulfonyl chloride demonstrates greater storage stability compared to the 4-methyl analog. The target compound is recommended for long-term storage in a cool, dry place at ambient temperature, while the 4-methyl analog requires refrigeration at 2-8°C . This difference minimizes the need for specialized cold-chain logistics and reduces the risk of compound degradation during storage, which is a key factor for cost-effective and reliable procurement.

Storage Stability
Specification review
Ambient (cool, dry place) vs. 2–8°C for methyl analog
May eliminate cold-chain logistics and reduce storage complexity
Vendor datasheet; confirm per lot
Chemical Procurement Inventory Management Stability

High Purity Reduces Purification Burden

4-Propylpiperazine-1-sulfonyl chloride is consistently offered with a minimum purity specification of 95% by multiple reputable vendors, which is on par with industry standards for this class of compounds . This high level of purity ensures minimal contamination from starting materials or side products, reducing the need for extensive purification after the sulfonylation step and thereby improving overall process efficiency and yield in synthetic workflows.

Purity Specification
Specification review
Min. 95% (consistent across analogs)
Supports fit-for-purpose use without additional purification
Vendor datasheet; verify COA
Chemical Synthesis Quality Control Process Efficiency

4-Propylpiperazine-1-sulfonyl Chloride: Recommended Applications


Lipophilic Sulfonamide Drug Synthesis

The high logP of 4-propylpiperazine-1-sulfonyl chloride makes it the preferred reagent for introducing a sulfonamide moiety that enhances the lipophilicity of drug candidates. This is particularly relevant for targets in the central nervous system or for improving oral bioavailability by increasing membrane permeability [1].

Long-Term Reagent Inventory

The ambient temperature storage stability of 4-propylpiperazine-1-sulfonyl chloride makes it a more cost-effective choice for institutions and companies that maintain a stock of sulfonylating agents for parallel synthesis or high-throughput chemistry. It reduces the need for specialized cold storage and associated costs .

Non-Aqueous Reaction Optimization

The improved solubility of the propyl-substituted derivative in a wider range of organic solvents, inferred from its higher logP, allows for more flexible reaction condition screening and optimization. This can lead to higher yields and cleaner reactions when exploring new synthetic routes [1].

Application
Selection Property
Validation Focus
Lipophilic sulfonamide synthesis
Lipophilicity (logP) consideration
Solubility and reaction yield in organic media
Reagent inventory for parallel / HT chemistry
Ambient storage stability
Degradation assessment under ambient storage
Non-aqueous reaction optimization
Organic-solvent solubility
Reaction condition screening and yield
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